Activated protein C (390-404) (human)
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Overview
Description
Activated Protein C (390-404), human, is a peptide derived from the vitamin K-dependent serine protease . The peptide region containing residues 390-404 in Activated Protein C (APC) is essential for anticoagulant activity and is available for interaction with antibodies or with other proteins, such as the macromolecular substrates Factors Va or VIIIa .
Synthesis Analysis
The synthesis of Activated Protein C (390-404) (human) involves the use of synthetic peptides representing 90% of the human protein C heavy chain primary structure . The peptide is available for interaction with antibodies or with other proteins .
Molecular Structure Analysis
The molecular structure of Activated Protein C (390-404) (human) is complex, with an empirical formula of C91H130N22O23 . It is a peptide of the activated protein C, a vitamin K-dependent serine protease .
Chemical Reactions Analysis
Activated Protein C (390-404), human, potently inhibits APC anticoagulant activity . It specifically inhibited APC activity in activated partial thromboplastin time and Xa-1-stage coagulation assays .
Physical And Chemical Properties Analysis
Activated Protein C (390-404) (human) has a molecular weight of 1900.14 . It is typically stored at -20°C .
Scientific Research Applications
Anticoagulant Activity
Activated Protein C (APC) plays a crucial role in the anticoagulant system by inactivating blood coagulation cofactors Va and VIIIa. The peptide sequence (390-404) is particularly significant for its anticoagulant activity. Research by Mesters, Houghten, & Griffin (1991) demonstrated that this specific peptide sequence inhibits APC activity, highlighting its essential role in anticoagulation.
Structural and Functional Insights
Further understanding of APC's structure and function comes from studies examining its molecular components. Fukudome & Esmon (1994) identified and cloned a novel endothelial cell receptor for protein C/APC, elucidating part of the mechanism by which APC exerts its anticoagulant effect.
Therapeutic Applications
APC has shown potential in therapeutic applications, particularly in the context of severe sepsis and thrombosis. Griffin, Zlokovic, & Fernández (2002) reviewed the beneficial activities of APC in animal models and clinical settings, demonstrating its diverse actions including antithrombotic, profibrinolytic, anti-inflammatory, and antiapoptotic effects.
Cytoprotective Pathway
APC also plays a role in the cytoprotective pathway, with implications for treatment of disorders such as sepsis, thrombosis, and ischemic stroke. Mosnier, Zlokovic, & Griffin (2007) highlighted the direct cytoprotective effects of APC, including alterations in gene expression profiles and stabilization of endothelial barriers.
Safety And Hazards
properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C91H130N22O23/c1-10-49(8)75(88(133)108-69(90(135)136)39-55-42-96-45-100-55)112-84(129)67(38-54-41-98-61-17-12-11-16-59(54)61)105-82(127)68(40-72(120)121)106-80(125)64(34-46(2)3)103-81(126)65(36-52-22-28-57(117)29-23-52)104-78(123)63(19-15-33-97-91(94)95)101-85(130)70(44-114)109-87(132)74(48(6)7)111-79(124)62(18-13-14-32-92)102-89(134)76(50(9)115)113-83(128)66(37-53-24-30-58(118)31-25-53)107-86(131)73(47(4)5)110-71(119)43-99-77(122)60(93)35-51-20-26-56(116)27-21-51/h11-12,16-17,20-31,41-42,45-50,60,62-70,73-76,98,114-118H,10,13-15,18-19,32-40,43-44,92-93H2,1-9H3,(H,96,100)(H,99,122)(H,101,130)(H,102,134)(H,103,126)(H,104,123)(H,105,127)(H,106,125)(H,107,131)(H,108,133)(H,109,132)(H,110,119)(H,111,124)(H,112,129)(H,113,128)(H,120,121)(H,135,136)(H4,94,95,97)/t49-,50+,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-,74-,75-,76-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIJLOHGIXGMAB-AFKMJAFNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C91H130N22O23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1900.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 102602409 |
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